TAK-220 is an orally bioavailable antagonist of chemokine (C-C motif) receptor 5 (CCR5). It binds to CCR5 (IC50 = 3.5 nM for the human receptor in CHO cells), but not CCR1, CCR2b, CCR3, CCR4, or CCR7.1,2 TAK-220 inhibits the binding of chemokine (C-C motif) ligand 5 (CCL5) and CCL3 to CCR5 (IC50s = 3.5 and 1.4 nM, respectively) but does not inhibit binding of CCL4.2 It inhibits HIV-1 envelope-mediated membrane fusion in a macrophage (M-tropic) R5, but not in a T cell (T-tropic) X4, strain of HIV-1 (IC50s = 0.42 and >1,000 nM, respectively). TAK-220 inhibits the replication of six strains of R5 HIV-1 clinical isolates (EC90 overall mean = 13 nM) and the R5 JR-FL laboratory-adapted strain (EC50 = 0.6 nM), but not of X4 HIV-1 clinical isolates or the X4 IIIB laboratory-adapted strain (EC50s = >10,000 nM for both), in human peripheral blood mononuclear cells (PBMCs). TAK-220 is a novel 1,4-disubstituted piperidine/piperazine.
Related Compounds
Compound Description: TAK-779 is a small-molecule CCR5 antagonist that exhibits potent anti-HIV-1 activity. It acts by binding to the CCR5 receptor, preventing HIV-1 from using it as a coreceptor for entry into host cells. [, , , , ]
Compound Description: TAK-652 is another small-molecule CCR5 antagonist that demonstrates potent and selective inhibition of CCR5-using (R5) HIV-1 replication in vitro. It possesses favorable pharmacokinetic properties, including oral bioavailability, making it a promising candidate for HIV-1 entry inhibition. []
Maraviroc
Compound Description: Maraviroc is a CCR5 antagonist that acts as an HIV entry inhibitor. It binds to the CCR5 receptor on the surface of immune cells, preventing HIV from entering and infecting these cells. [, , ]
Relevance: Maraviroc belongs to a different class of CCR5 antagonists compared to TAK-220. It is a clinically approved drug used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [, , ]
Vicriviroc
Compound Description: Vicriviroc is a CCR5 antagonist developed as an antiretroviral drug for the treatment of HIV-1 infection. It binds to the CCR5 co-receptor, preventing HIV-1 from entering host cells. [, ]
Relevance: Similar to Maraviroc, Vicriviroc represents a different class of CCR5 antagonists than TAK-220 and has been investigated in clinical trials for its anti-HIV activity. [, ]
Aplaviroc
Compound Description: Aplaviroc is a CCR5 antagonist that inhibits HIV-1 entry by binding to the CCR5 co-receptor on the surface of CD4+ T cells. [, ]
Relevance: Aplaviroc belongs to a distinct class of CCR5 antagonists compared to TAK-220, highlighting the diverse chemical structures capable of targeting the CCR5 receptor for HIV-1 inhibition. [, ]
SCH-C and SCH-D
Compound Description: SCH-C and SCH-D are small-molecule CCR5 antagonists with potent anti-HIV activity. They bind to the CCR5 receptor, inhibiting HIV-1 entry into host cells. [, ]
Relevance: These compounds are structurally distinct from TAK-220, showcasing the variety of chemical scaffolds explored in the development of CCR5 antagonists for HIV-1 treatment. [, ]
Compound 5f
Compound Description: Compound 5f is a piperidine-4-carboxamide CCR5 antagonist. It was a lead compound in the development of TAK-220. []
Relevance: Compound 5f represents a direct precursor to TAK-2220, sharing the core piperidine-4-carboxamide structure. Modifications to Compound 5f led to the development of TAK-220 with improved metabolic stability and potency. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.